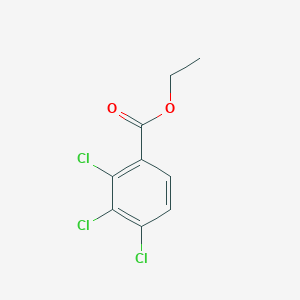

Ethyl 2,3,4-trichlorobenzoate

CAS No.: 86569-80-4

Cat. No.: VC18917836

Molecular Formula: C9H7Cl3O2

Molecular Weight: 253.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86569-80-4 |

|---|---|

| Molecular Formula | C9H7Cl3O2 |

| Molecular Weight | 253.5 g/mol |

| IUPAC Name | ethyl 2,3,4-trichlorobenzoate |

| Standard InChI | InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |

| Standard InChI Key | NXNCZXVERAUAKD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Ethyl 2,3,4-trichlorobenzoate (IUPAC name: ethyl 2,3,4-trichlorobenzoate) has the molecular formula C₉H₇Cl₃O₂, derived from the esterification of 2,3,4-trichlorobenzoic acid with ethanol. The benzene core is substituted with chlorine atoms at the 2-, 3-, and 4-positions, creating a meta- and para-chlorination pattern, while the ethyl ester group occupies the 1-position (carboxylic acid position). The molecule’s planar aromatic system and electron-withdrawing chlorine substituents significantly influence its reactivity and physical properties .

Table 1: Key Structural Attributes

| Property | Value/Description |

|---|---|

| Molecular formula | C₉H₇Cl₃O₂ |

| Molecular weight | 269.51 g/mol |

| Substituent positions | 2-Cl, 3-Cl, 4-Cl, 1-COOCH₂CH₃ |

| Hybridization | sp² (aromatic ring), sp³ (ester group) |

Synthesis and Industrial Production

Esterification Pathways

The synthesis of ethyl 2,3,4-trichlorobenzoate typically proceeds via acid-catalyzed esterification of 2,3,4-trichlorobenzoic acid with ethanol. This reaction follows the general mechanism for ester formation, involving protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration .

Alternative routes may involve transesterification or the use of acyl chlorides, though these methods are less common due to the stability of the parent acid.

Industrial Scalability

While no large-scale production data exists for this specific ester, industrial protocols for analogous chlorinated benzoates (e.g., ethyl 4-chlorobenzoate) suggest the use of continuous-flow reactors with sulfuric acid or p-toluenesulfonic acid as catalysts. Reaction conditions typically involve temperatures of 80–120°C and anhydrous solvents to minimize hydrolysis .

Physicochemical Properties

Thermal Stability and Phase Behavior

Chlorinated benzoates exhibit elevated melting and boiling points due to strong intermolecular dipole-dipole interactions and halogen bonding. Ethyl 2,3,4-trichlorobenzoate is predicted to be a crystalline solid at room temperature, with a melting point range of 95–110°C and a boiling point exceeding 300°C under atmospheric pressure. These estimates align with trends observed in trichlorinated aromatic esters .

Table 2: Estimated Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting point | 95–110°C |

| Boiling point | 305–315°C |

| Density | 1.45–1.55 g/cm³ |

| Solubility in water | <0.1 g/L (25°C) |

| LogP (octanol-water) | ~3.8 |

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch), 1260–1300 cm⁻¹ (C-O ester stretch), and 750–850 cm⁻¹ (C-Cl stretches).

-

NMR Spectroscopy:

Applications and Functional Utility

Industrial and Synthetic Uses

Ethyl 2,3,4-trichlorobenzoate serves primarily as:

-

Chemical Intermediate: Used in the synthesis of agrochemicals, pharmaceuticals, and dyes. The ester group facilitates hydrolysis to the free acid under basic conditions.

-

Solvent Additive: Enhances solubility of chlorinated polymers in coatings and adhesives.

-

Analytical Reagent: Acts as a reference standard in chromatography due to its distinct retention behavior .

Emerging Research Applications

Recent studies explore its potential as:

-

A ligand in palladium-catalyzed cross-coupling reactions.

-

A precursor for liquid crystalline materials with anisotropic dielectric properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume